![molecular formula C9H14F3NO B12292473 [rel-(2R,8R)-2-(trifluoromethyl)-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol](/img/structure/B12292473.png)
[rel-(2R,8R)-2-(trifluoromethyl)-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[rel-(2R,8R)-2-(trifluorométhyl)-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]méthanol est un composé qui présente un groupe trifluorométhyle, connu pour son impact significatif sur les propriétés chimiques et physiques des molécules. Le groupe trifluorométhyle est souvent incorporé dans les produits pharmaceutiques, les produits agrochimiques et les matériaux en raison de sa capacité à améliorer la stabilité métabolique, la lipophilie et la biodisponibilité .
Méthodes De Préparation
Voies synthétiques et conditions de réaction
Ce processus peut être réalisé en utilisant divers réactifs tels que l'iodure de trifluorométhyle (CF3I) en présence d'initiateurs radicalaires . Les conditions de réaction exigent souvent un environnement contrôlé pour garantir la stabilité des intermédiaires et du produit souhaité.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer la mise à l'échelle des voies synthétiques mentionnées ci-dessus. L'utilisation de réacteurs à flux continu peut améliorer l'efficacité et la sécurité du processus en offrant un meilleur contrôle des paramètres de réaction et en réduisant le risque de manipulation de réactifs dangereux .
Analyse Des Réactions Chimiques
Types de réactions
[rel-(2R,8R)-2-(trifluorométhyl)-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]méthanol peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les cétones ou les aldéhydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en alcools ou en amines.
Substitution : Le groupe trifluorométhyle peut être substitué par d'autres groupes fonctionnels dans des conditions spécifiques.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les oxydants comme le permanganate de potassium (KMnO4) pour l'oxydation, les réducteurs comme l'hydrure de lithium et d'aluminium (LiAlH4) pour la réduction, et les nucléophiles pour les réactions de substitution .
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones trifluorométhylées, tandis que la réduction peut produire des alcools trifluorométhylés .
Applications de la recherche scientifique
Chimie
En chimie, [rel-(2R,8R)-2-(trifluorométhyl)-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]méthanol est utilisé comme élément de base pour la synthèse de composés fluorés plus complexes. Ses propriétés uniques en font un élément précieux dans le développement de nouveaux matériaux et catalyseurs .
Biologie
Le groupe trifluorométhyle du composé améliore sa stabilité métabolique, ce qui en fait un candidat potentiel pour les études biologiques. Il peut être utilisé pour étudier les effets des composés fluorés sur les systèmes biologiques et leurs applications thérapeutiques potentielles .
Médecine
En médecine, la stabilité et la biodisponibilité du composé en font un candidat prometteur pour le développement de médicaments. Il peut être utilisé pour concevoir de nouveaux produits pharmaceutiques avec des propriétés pharmacocinétiques améliorées .
Industrie
Dans l'industrie, [rel-(2R,8R)-2-(trifluorométhyl)-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]méthanol est utilisé dans la production de produits agrochimiques et de matériaux aux propriétés améliorées. Son incorporation dans les polymères et les revêtements peut améliorer leur durabilité et leur résistance aux facteurs environnementaux .
Mécanisme d'action
Le mécanisme d'action de [rel-(2R,8R)-2-(trifluorométhyl)-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]méthanol implique son interaction avec des cibles moléculaires par l'intermédiaire du groupe trifluorométhyle. Ce groupe peut améliorer l'affinité de liaison du composé à des récepteurs ou des enzymes spécifiques, modulant ainsi leur activité. Les voies impliquées peuvent inclure l'inhibition des enzymes métaboliques ou l'activation des voies de signalisation .
Applications De Recherche Scientifique
Chemistry
In chemistry, [rel-(2R,8R)-2-(trifluoromethyl)-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol is used as a building block for the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts .
Biology
The compound’s trifluoromethyl group enhances its metabolic stability, making it a potential candidate for biological studies. It can be used to investigate the effects of fluorinated compounds on biological systems and their potential therapeutic applications .
Medicine
In medicine, the compound’s stability and bioavailability make it a promising candidate for drug development. It can be used to design new pharmaceuticals with improved pharmacokinetic properties .
Industry
Industrially, this compound is used in the production of agrochemicals and materials with enhanced properties. Its incorporation into polymers and coatings can improve their durability and resistance to environmental factors .
Mécanisme D'action
The mechanism of action of [rel-(2R,8R)-2-(trifluoromethyl)-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol involves its interaction with molecular targets through the trifluoromethyl group. This group can enhance the compound’s binding affinity to specific receptors or enzymes, thereby modulating their activity. The pathways involved may include inhibition of metabolic enzymes or activation of signaling pathways .
Comparaison Avec Des Composés Similaires
Composés similaires
Cétones trifluorométhylées : Ces composés partagent le groupe trifluorométhyle et présentent des propriétés similaires, telles qu'une stabilité et une biodisponibilité accrues.
Composés aromatiques trifluorométhylés : Ces composés contiennent également le groupe trifluorométhyle et sont utilisés dans diverses applications, y compris les produits pharmaceutiques et les matériaux.
Unicité
Ce qui distingue [rel-(2R,8R)-2-(trifluorométhyl)-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]méthanol, c'est sa structure spécifique, qui combine le groupe trifluorométhyle avec un cycle hexahydropyrrolizine. Cette combinaison unique confère des propriétés chimiques et physiques distinctes, ce qui la rend précieuse pour des applications spécialisées dans la recherche et l'industrie .
Propriétés
Formule moléculaire |
C9H14F3NO |
|---|---|
Poids moléculaire |
209.21 g/mol |
Nom IUPAC |
[(2R,8R)-2-(trifluoromethyl)-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol |
InChI |
InChI=1S/C9H14F3NO/c10-9(11,12)7-4-8(6-14)2-1-3-13(8)5-7/h7,14H,1-6H2/t7-,8-/m1/s1 |
Clé InChI |
XPLYOMPZNQZMDF-HTQZYQBOSA-N |
SMILES isomérique |
C1C[C@@]2(C[C@H](CN2C1)C(F)(F)F)CO |
SMILES canonique |
C1CC2(CC(CN2C1)C(F)(F)F)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Bromofuro[2,3-b]pyridine](/img/structure/B12292409.png)


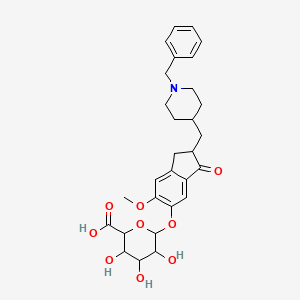

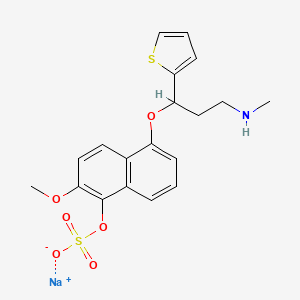

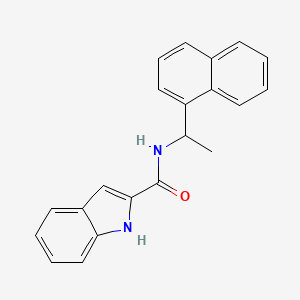
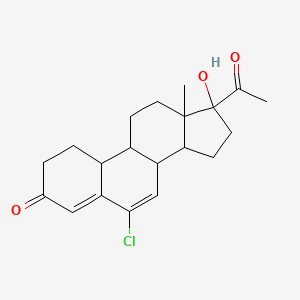
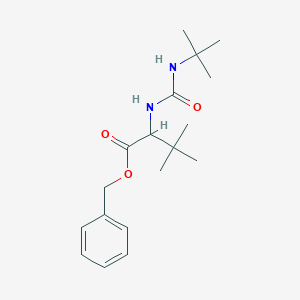

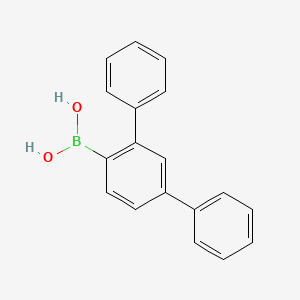
![3-Methyl-2-[pentanoyl-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid](/img/structure/B12292477.png)
![spiro[4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxole-2,1'-cyclohexane]-4-ol](/img/structure/B12292483.png)
